![molecular formula C19H15FN6O3 B2778262 N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251552-30-3](/img/structure/B2778262.png)
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O3 and its molecular weight is 394.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C20H18FN5O2 |
Molecular Weight | 383.38 g/mol |
LogP (octanol-water partition) | 3.2786 |
Polar Surface Area | 65.968 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
This compound features a triazole ring known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Antiproliferative Activity
Recent studies have shown that derivatives of compounds similar to N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In vitro Studies : A related compound demonstrated IC50 values ranging from 0.21 to 3.2 nM against several human cancer cell lines (e.g., HT-29, A549) compared to a reference drug (CA-4) with an IC50 of approximately 525 nM .
The mechanism through which these compounds exert their antiproliferative effects typically involves:
- Tubulin Inhibition : The triazole moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, further contributing to their antiproliferative effects.
Selectivity for Cancer Cells
Notably, some studies indicate that these compounds exhibit selectivity for cancer cells over normal cells. For instance:
- Cytotoxicity in Normal Cells : In assays involving peripheral blood lymphocytes (PBL), the most active derivatives showed IC50 values around 30 µM in quiescent conditions but decreased to about 8 µM with mitogenic stimulation . This suggests a preferential effect on cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can be influenced by various substituents on the phenyl rings:
Substituent Position | Type | Effect on Activity |
---|---|---|
C-3 | Alkyl | Increased potency |
C-5 | Halogen | Enhanced selectivity |
C-6 | Electron-donating groups | Improved solubility |
These modifications can lead to significant changes in the compound's pharmacokinetic properties and overall efficacy.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in cancer therapy. For example:
- Case Study A : A derivative with a similar structure demonstrated complete tumor regression in syngeneic hepatocellular carcinoma models in mice .
- Case Study B : Another study reported that specific derivatives showed vascular disrupting activity comparable to established drugs like CA-4 in human umbilical vein endothelial cells (HUVECs), indicating potential for antiangiogenic therapies .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The scaffold has shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated selective inhibition against leukemia and breast cancer cell lines with IC50 values indicating significant potency .
-
Case Studies :
- A study reported that a related oxadiazole derivative showed high antiproliferative activity against human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values as low as 0.19 µM .
- Another investigation found that compounds featuring the oxadiazole moiety displayed promising activity against NCI-58 human cancer cell lines with inhibition rates exceeding 80% in several cases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives can act against various pathogens:
- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have been reported to exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Specific Findings : In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of resistant bacterial strains, suggesting their utility in tackling antibiotic resistance .
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide may also possess:
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .
- Antidiabetic Properties : The compound's potential to influence glucose metabolism is under exploration, positioning it as a candidate for diabetes management strategies .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity:
- Synthetic Routes : Various methods have been developed to synthesize oxadiazole derivatives efficiently. These include cyclocondensation reactions involving hydrazones and dicarbonyl compounds .
- Modification Impact : Substituents on the aromatic rings significantly affect the biological activity of these compounds. For instance, electron-withdrawing groups enhance anticancer potency by increasing electron density at reactive sites .
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c1-2-28-15-9-5-13(6-10-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)14-7-3-12(20)4-8-14/h3-11H,2H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJQNZLSNWHXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.